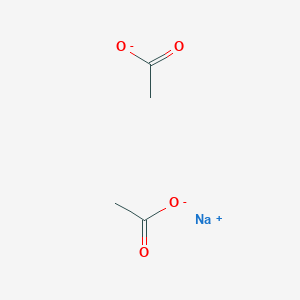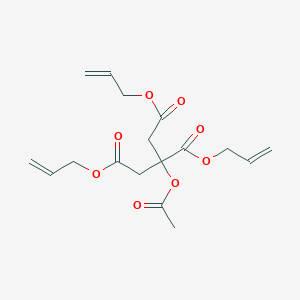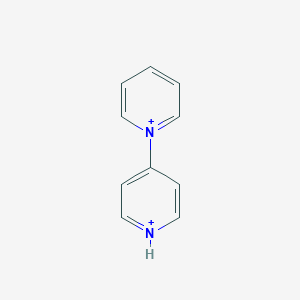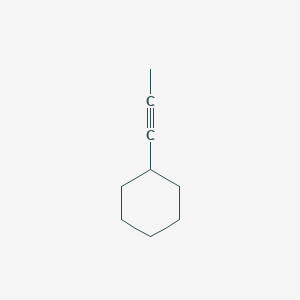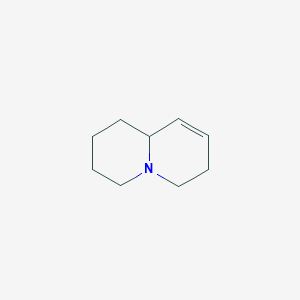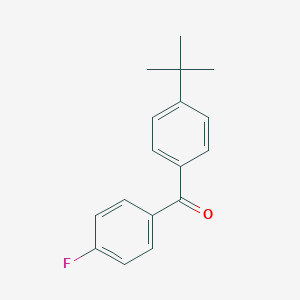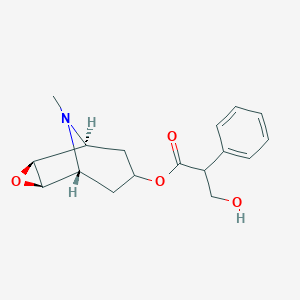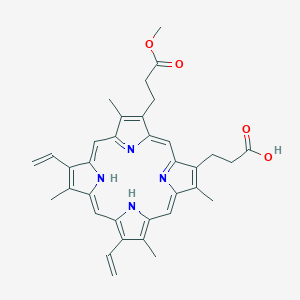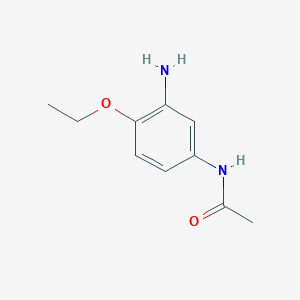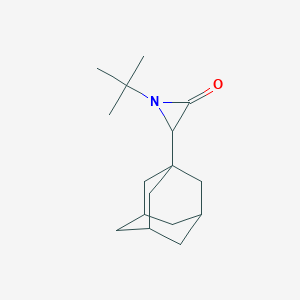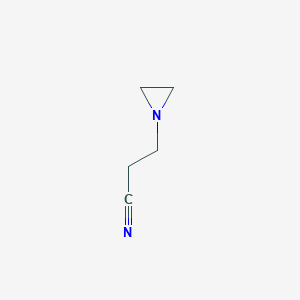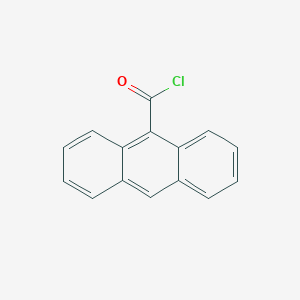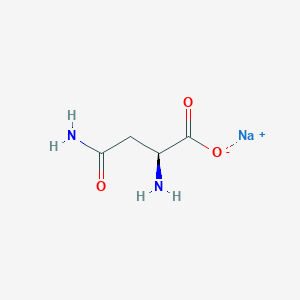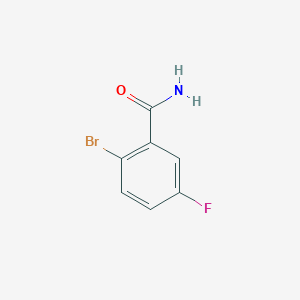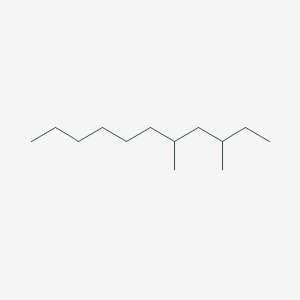
3,5-Dimethylundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylundecane is an organic compound with the chemical formula C13H28. It is a branched-chain hydrocarbon that belongs to the family of alkanes. This compound is commonly used in scientific research for its unique properties and applications.
Mechanism of Action
The mechanism of action of 3,5-Dimethylundecane is not well understood. However, it is believed that this compound interacts with cell membranes and alters their properties. This, in turn, affects the function of membrane-bound proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-Dimethylundecane are not well documented. However, studies have shown that this compound has low toxicity and is not harmful to human health.
Advantages and Limitations for Lab Experiments
One advantage of using 3,5-Dimethylundecane in lab experiments is its stability. This compound is relatively stable under normal laboratory conditions and can be stored for long periods of time. Additionally, 3,5-Dimethylundecane is readily available and can be purchased from chemical suppliers.
One limitation of using 3,5-Dimethylundecane in lab experiments is its low solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, this compound has a high boiling point, which can make it difficult to remove from reaction mixtures.
Future Directions
There are several future directions for research involving 3,5-Dimethylundecane. One area of interest is the development of new catalysts for organic reactions using this compound as a reference standard. Additionally, further studies are needed to better understand the mechanism of action of 3,5-Dimethylundecane and its effects on cell membranes. Finally, research is needed to explore the potential applications of this compound in the development of new materials and technologies.
Conclusion
In conclusion, 3,5-Dimethylundecane is an important compound in scientific research. It is commonly used as a reference standard in gas chromatography analysis and in the development of new catalysts for organic reactions. Although the mechanism of action and physiological effects of this compound are not well understood, it has low toxicity and is not harmful to human health. Further research is needed to explore the potential applications of 3,5-Dimethylundecane in various fields.
Synthesis Methods
The synthesis of 3,5-Dimethylundecane can be achieved through various methods. One of the most common methods is the catalytic hydrogenation of 3,5-dimethyl-1-undecene. This reaction is carried out in the presence of a catalyst such as palladium or platinum. Another method involves the reaction of 3,5-dimethyl-1-undecene with a reducing agent such as lithium aluminum hydride.
Scientific Research Applications
3,5-Dimethylundecane has numerous scientific research applications. It is commonly used as a reference compound for gas chromatography analysis. This compound is also used in the development of new catalysts for organic reactions. Additionally, 3,5-Dimethylundecane is used as a standard in the analysis of diesel fuel and lubricating oils.
properties
CAS RN |
17312-81-1 |
|---|---|
Molecular Formula |
C13H28 |
Molecular Weight |
184.36 g/mol |
IUPAC Name |
3,5-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-7-8-9-10-13(4)11-12(3)6-2/h12-13H,5-11H2,1-4H3 |
InChI Key |
YSUJWFQMTUVXNQ-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)CC(C)CC |
Canonical SMILES |
CCCCCCC(C)CC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



